molecular formula C22H18As2N4O14S2 B1148198 Arsenazo III CAS No. 1668-00-4

Arsenazo III

Cat. No.: B1148198
CAS No.: 1668-00-4
M. Wt: 776.37
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Mechanism of Action

Target of Action

Arsenazo III primarily targets calcium ions in biological samples . It is also used for the detection of rare earth metals, which are polyvalent metal ions . In addition, it has been used as a color-forming reagent to determine uranium concentration .

Mode of Action

this compound interacts with its targets by forming a complex with calcium ions at a mildly acidic pH . This interaction results in the formation of a highly colored chromophore . The intensity of the color formed is proportional to the calcium concentration in the sample .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve calcium homeostasis. Calcium plays a fundamental role in cellular homeostasis, and an imbalance in its concentrations can induce different types of cell death . The measurement and evaluation of changes in calcium levels between cellular compartments can provide important information for the understanding of biochemical processes, both physiological and pathological .

Pharmacokinetics

It is known that the compound forms a complex with calcium ions at a mildly acidic ph, and the intensity of the color formed is proportional to the calcium concentration in the sample . This suggests that the bioavailability of this compound may be influenced by the concentration of calcium ions in the sample.

Result of Action

The result of this compound’s action is the formation of a colored complex with calcium ions . This complex can be measured spectrophotometrically, allowing for the quantification of calcium levels in biological samples . This is particularly useful in the diagnosis and treatment of conditions related to calcium homeostasis .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For example, the formation of the this compound-calcium complex occurs at a mildly acidic pH . Additionally, the compound is stable when stored tightly closed at 2-8°C, protected from light . Environmental factors can therefore influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Arsenazo III plays a crucial role in biochemical reactions involving metal ion detection. It interacts with calcium ions to form a stable complex, which exhibits a distinct absorbance peak in the 600-660 nm range . This interaction is highly specific, allowing for accurate measurement of calcium concentrations in biological samples. This compound also interacts with other metal ions, such as uranium and thorium, forming similar complexes that can be detected spectrophotometrically . The nature of these interactions involves the binding of metal ions to the arsonic acid groups of this compound, resulting in a color change that is proportional to the concentration of the metal ions.

Cellular Effects

This compound influences various cellular processes by altering calcium ion concentrations. Calcium ions play a pivotal role in cell signaling pathways, gene expression, and cellular metabolism. By binding to calcium ions, this compound can affect these processes, leading to changes in cell function . For example, in neuronal and cardiac cells, calcium ion exchange is essential for electrophysiological activity. This compound can be used to visualize calcium dynamics in these cells, providing insights into their physiological functions . Additionally, changes in calcium levels can impact cellular homeostasis, potentially leading to cell death through mechanisms such as apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its ability to chelate metal ions, particularly calcium ions. The binding of calcium ions to this compound results in a shift in the absorbance spectrum of the dye, which can be measured spectrophotometrically . This binding interaction is influenced by factors such as pH, ionic strength, and the concentration of this compound . The formation of the this compound-calcium complex is a key step in its function as a calcium indicator. Additionally, this compound can form complexes with other metal ions, such as uranium and thorium, through similar binding interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of the this compound-calcium complex is influenced by pH and ionic strength, with optimal conditions required for accurate measurements . Over time, the absorbance of the complex may decrease, indicating potential degradation of the dye or the complex. Long-term studies have shown that the stability of this compound can be maintained under controlled conditions, allowing for reliable measurements in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively measure calcium concentrations without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including interference with cellular functions and potential cell death . Threshold effects have been observed, where the dye’s efficacy in measuring calcium levels is optimal within a specific concentration range. Beyond this range, adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to metal ion detection and transport. It interacts with enzymes and cofactors that facilitate the binding and transport of metal ions within cells . For example, this compound can be used to monitor the depletion of rare earth elements in bacterial cultures, providing insights into their metabolic processes . The dye’s interaction with metal ions can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the dye in specific cellular compartments . The distribution of this compound is influenced by factors such as pH and ionic strength, which affect its binding affinity for metal ions . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurements.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The dye is often targeted to subcellular compartments where calcium ions are abundant, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its efficacy as a calcium indicator. The subcellular localization of this compound is crucial for its role in studying calcium dynamics and other metal ion-related processes within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arsenazo III is synthesized through a multi-step process involving the diazotization of 2-aminophenylarsonic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Arsenazo III undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The most notable reaction is its ability to form stable complexes with metal ions such as calcium, uranium, and thorium .

Common Reagents and Conditions

The complexation reactions typically occur in slightly acidic to neutral pH conditions. Common reagents used in these reactions include metal salts like calcium chloride, uranium nitrate, and thorium nitrate .

Major Products

The major products of these reactions are the metal-Arsenazo III complexes, which exhibit distinct color changes that can be measured spectrophotometrically. For example, the calcium-Arsenazo III complex forms an intense purple color .

Comparison with Similar Compounds

Arsenazo III is unique in its high selectivity and sensitivity for calcium and other metal ions. Similar compounds include:

This compound stands out due to its ability to form highly stable complexes and its broad range of applications in various fields.

Properties

IUPAC Name

3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHVTNUJRKELCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18As2N4O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201026653
Record name Arsenazo III
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Molecular Weight

776.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Purple to black powder; [MSDSonline]
Record name Arsenazo III
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CAS No.

1668-00-4
Record name Arsenazo III
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Record name Arsenazo III
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Record name 2,7-(bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulphonic acid
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